Home > Products > Screening Compounds P47388 > CCK-B Receptor Antagonist 1
CCK-B Receptor Antagonist 1 -

CCK-B Receptor Antagonist 1

Catalog Number: EVT-8201891
CAS Number:
Molecular Formula: C28H30N6O3
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin-B receptor antagonist 1 is classified as a non-peptide antagonist of the cholecystokinin-B receptor. This classification is crucial as it differentiates it from peptide-based antagonists, which may have different pharmacokinetic properties. The compound has been synthesized through various chemical methods that enhance its binding affinity and selectivity for the cholecystokinin-B receptor, making it a candidate for further pharmacological studies .

Synthesis Analysis

The synthesis of cholecystokinin-B receptor antagonist 1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with anthranilic acid and phenylisothiocyanates.
  2. Reflux Conditions: A one-pot reaction is conducted in glacial acetic acid under reflux conditions to form the quinazolinone ring.
  3. Hydrazone Formation: The thioxoquinazolinones are treated with anhydrous hydrazine in refluxing absolute ethanol to yield hydrazone derivatives.
  4. Linker Variation: Two series of compounds are synthesized, utilizing either hydrazinecarbothioamide or a hydrazine linker to connect the quinazolinone and aryl moiety, allowing for variations in binding affinity and biological activity.

These methods have been optimized to produce compounds with high binding affinities (IC50 values ranging from 0.2 to 975 nM) for the cholecystokinin-B receptor .

Molecular Structure Analysis

The molecular structure of cholecystokinin-B receptor antagonist 1 features:

  • Core Structure: A quinazolinone ring, which is essential for receptor binding.
  • Linker: A hydrazino or hydrazinecarbothioamide group that connects the quinazolinone to an aryl group, influencing the compound's pharmacological properties.
  • Functional Groups: Substituents on the aryl ring can be modified to enhance activity and selectivity.

Molecular modeling studies have indicated that specific structural features are critical for effective binding to the cholecystokinin-B receptor, with pharmacophore mapping confirming these predictions .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing cholecystokinin-B receptor antagonist 1 can be summarized as follows:

  1. Formation of Quinazolinones: The reaction between anthranilic acid and phenylisothiocyanates under acidic conditions leads to quinazolinone formation.
  2. Hydrazone Synthesis: The conversion of thioxoquinazolinones with hydrazine results in hydrazone derivatives.
  3. Linkage Formation: Depending on the chosen linker (hydrazinecarbothioamide or hydrazine), different derivatives are formed, each exhibiting unique binding characteristics.

These reactions highlight the importance of careful selection of reagents and conditions to achieve optimal yields and desired pharmacological properties .

Mechanism of Action

Cholecystokinin-B receptor antagonist 1 functions by inhibiting the action of cholecystokinin at its receptor sites. This inhibition leads to several physiological effects:

  • Gastric Acid Secretion Inhibition: By blocking the receptor, the compound reduces gastric acid secretion, which can be beneficial in treating conditions like peptic ulcers.
  • Tumor Growth Suppression: In pancreatic cancer models, antagonism of this receptor has been shown to suppress growth-promoting effects mediated by gastrin .

The mechanism involves competitive inhibition at the receptor site, preventing endogenous ligands from exerting their effects, thus altering downstream signaling pathways associated with gastric function and tumor growth.

Physical and Chemical Properties Analysis

Cholecystokinin-B receptor antagonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges based on specific substitutions but generally remains within a favorable range for drug-like properties.
  • Solubility: Variations in solubility are observed based on functional groups; modifications can enhance water solubility or membrane permeability.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
Applications

Cholecystokinin-B receptor antagonist 1 has potential applications in various scientific and medical fields:

  • Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for treating pancreatic cancer, where gastrin signaling plays a crucial role.
  • Gastrointestinal Disorders: The compound may be useful in managing conditions characterized by excessive gastric acid secretion or motility issues.
  • Pharmacological Research: As a tool compound, it aids in understanding cholecystokinin signaling pathways and developing further antagonists with improved efficacy and selectivity.

Properties

Product Name

CCK-B Receptor Antagonist 1

IUPAC Name

1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea

Molecular Formula

C28H30N6O3

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)

InChI Key

YDZYKNJZCVIKPP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.